6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
Brand Name:
Vulcanchem
CAS No.:
145096-31-7
VCID:
VC0114491
InChI:
InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3
Molecular Formula:
C16H17N3OS
Molecular Weight:
299.4 g/mol
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
CAS No.: 145096-31-7
Main Products
VCID: VC0114491
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol
CAS No. | 145096-31-7 |
---|---|
Product Name | 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
Molecular Formula | C16H17N3OS |
Molecular Weight | 299.4 g/mol |
IUPAC Name | 4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
Standard InChI | InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19) |
Standard InChIKey | OBOQQXVYVNAPNB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Synonyms | 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
PubChem Compound | 9994922 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume